alpha-Phthalimidopropiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

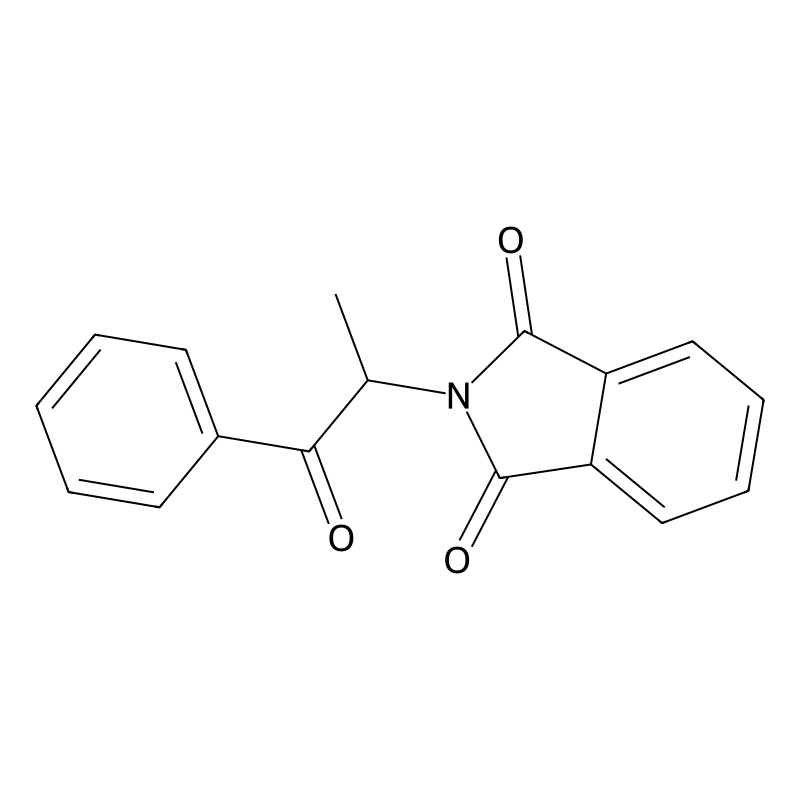

Alpha-Phthalimidopropiophenone is a synthetic compound with the molecular formula and a molar mass of approximately 279.29 g/mol. It belongs to a class of compounds known as cathinones, which are structurally related to the naturally occurring stimulant cathinone found in the khat plant. This compound has garnered attention due to its presence in illicit drug markets and its potential psychoactive effects. Its chemical structure features a phthalimide group attached to a propiophenone moiety, which contributes to its unique properties and biological activities .

As mentioned earlier, α-PAPP is not believed to have a direct mechanism of action. Its potential significance lies in its theorized conversion to cathinone, which has stimulant properties affecting the central nervous system []. However, more research is needed to elucidate the in vivo metabolism of α-PAPP.

- Increased heart rate and blood pressure

- Anxiety and insomnia

- Seizures in high doses

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate.

- Reduction: Reduction processes can convert alpha-Phthalimidopropiophenone into alcohols or amines, utilizing reducing agents like lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions allow for the introduction of various functional groups into the molecule, expanding its chemical versatility .

The specific outcomes of these reactions depend on the reagents and conditions employed.

The synthesis of alpha-Phthalimidopropiophenone can be accomplished through several methods:

- Base-Catalyzed Reaction: A common approach involves the reaction of propiophenone with phthalic anhydride in the presence of a base such as sodium hydroxide. This method yields alpha-Phthalimidopropiophenone efficiently while allowing for scalability in industrial applications.

- Continuous Synthesis: In industrial settings, continuous synthesis methods are often employed to maximize yield and purity while minimizing environmental impact through the use of recyclable solvents .

Alpha-Phthalimidopropiophenone serves various applications across different fields:

- Research: It is utilized as an intermediate in the synthesis of cathinone derivatives, which are studied for their stimulant properties and potential therapeutic uses.

- Medicine: The compound contributes to research aimed at developing new therapeutic agents targeting neurological conditions.

- Industry: It acts as a building block for more complex molecules in pharmaceutical manufacturing and chemical synthesis .

Alpha-Phthalimidopropiophenone shares structural similarities with several other cathinone derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Alpha-Pyrrolidinopropiophenone | Contains a pyrrolidine ring | More potent due to enhanced lipophilicity |

| 4-Methylmethcathinone (Mephedrone) | Methyl substitution on the phenyl ring | Known for recreational use and associated toxicity |

| N-Ethylcathinone | Ethyl group substitution | Exhibits stimulant properties similar to amphetamines |

| 4-Methyl-alpha-pyrrolidinobutyrophenone | Pyrrolidine ring with butyrophenone structure | Different pharmacological profile |

What distinguishes alpha-Phthalimidopropiophenone is its stability compared to other cathinones, making it potentially more suitable for storage and handling in laboratory settings .

The physical properties of alpha-Phthalimidopropiophenone include a melting point of 87-88°C, with a predicted boiling point of approximately 447.2°C. The compound presents as a crystalline solid with varying solubility in different solvents, being most soluble in DMF (30 mg/ml) and less soluble in aqueous mixtures. These physical characteristics influence both the synthetic approaches and purification methods employed in its preparation. The standard IUPAC name for this compound is 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione, although it appears in scientific literature under various synonyms including 2-(1-Methyl-2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione.

From a chemical reactivity perspective, the compound demonstrates typical characteristics of both ketones and imides, with the carbonyl groups being potential sites for nucleophilic attack. The nitrogen in the phthalimide moiety is considerably less basic than a typical amine due to the electron-withdrawing effect of the adjacent carbonyl groups, which influences its behavior in various reactions and its stability under different conditions.

Novel Synthetic Routes for Cathinone Prodrug Development

The development of cathinone prodrugs represents an emerging area of pharmaceutical research, with alpha-Phthalimidopropiophenone serving as a model compound. Traditional approaches to cathinone synthesis often result in unstable products due to the reactivity of the primary amine group. The incorporation of the phthalimide protecting group offers a strategic solution to this stability issue, effectively masking the amine functionality until it undergoes metabolic activation. This prodrug approach may allow for more controlled release of the active compound and potentially modified pharmacokinetic properties.

Phthalimidopropiophenone is not pharmacologically active as a stimulant in its protected form. However, research suggests it may undergo in vivo metabolism to release cathinone. The proposed metabolic pathway involves initial hydroxylation of the protecting group, followed by subsequent dehydrogenation to form a lactam intermediate. This intermediate then undergoes double dealkylation of the protecting group to eventually yield the primary amine cathinone. This metabolic conversion process is significant from both a pharmaceutical development perspective and for understanding the toxicological implications of such compounds when encountered in forensic contexts.

The stability advantage conferred by the phthalimide protection is particularly valuable in pharmaceutical development, where shelf-life and storage conditions are critical considerations. Cathinones with primary amine groups typically demonstrate poor stability under ambient conditions, limiting their utility as pharmaceutical agents. The phthalimide-protected derivatives offer substantially improved stability profiles while potentially retaining the ability to convert to the active form in biological systems. This approach parallels established prodrug strategies used successfully with other classes of pharmaceuticals, where masked functional groups are systematically revealed through enzymatic or chemical processes in vivo.

Optimization of N-Phthalimide Protection Strategies in Cathinone Analog Synthesis

The phthalimide protection strategy employed in alpha-Phthalimidopropiophenone synthesis derives from the well-established Gabriel synthesis, a classical method for preparing primary amines. This synthetic approach elegantly addresses a fundamental challenge in amine synthesis: preventing over-alkylation. When primary amines react with alkylating agents, they frequently undergo multiple substitution reactions, yielding mixtures of primary, secondary, tertiary amines, and quaternary ammonium salts. The Gabriel synthesis circumvents this issue by utilizing phthalimide as a surrogate for the NH₂ group.

In the context of cathinone analog synthesis, the optimization of phthalimide protection involves several critical parameters. The traditional Gabriel approach begins with potassium phthalimide, which acts as a nucleophile in SN2 reactions with primary alkyl halides. The phthalimide anion is formed by deprotonating phthalimide (pKa approximately 8.3) with strong bases such as potassium hydroxide or potassium hydride. The resulting nucleophile then attacks the alkyl halide, displacing the halide and forming the N-alkylated phthalimide intermediate. This intermediate can subsequently undergo deprotection to reveal the primary amine.

The electron-withdrawing nature of the phthalimido group provides additional synthetic advantages beyond preventing multiple alkylations. Research has demonstrated that this group can inductively protect nearby C–H bonds during certain catalytic reactions, such as rhodium-catalyzed functionalization processes. Additionally, the steric bulk of the phthalimide group can influence reaction stereoselectivity, making it a versatile tool in stereoselective synthesis. This multifunctional character of the phthalimide group makes it particularly valuable in complex molecular syntheses where both protection and stereochemical control are required.

Table 1: Physical and Chemical Properties of Alpha-Phthalimidopropiophenone

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Approaches

The synthesis of alpha-Phthalimidopropiophenone can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations for different research contexts. Solid-phase synthesis (SPS) has emerged as a powerful alternative to traditional solution-phase approaches, particularly when preparing libraries of compounds or working with challenging purification scenarios. In the context of phthalimide chemistry, solid-phase strategies have been successfully employed to streamline both the protection and deprotection processes.

One significant advantage of solid-phase methodology for phthalimide chemistry involves the deprotection step. Traditional solution-phase deprotection of phthalimides typically employs hydrazine under reflux conditions, which can present challenges including the formation of phthalhydrazide precipitates that complicate purification. Solid-phase approaches allow for alternative deprotection strategies, such as the use of ethylene diamine in isopropanol at room temperature, which proceeds efficiently on solid supports. This milder deprotection method is particularly valuable when working with molecules containing hydrazine-sensitive functional groups.

The solid-phase approach offers several practical advantages for the synthesis of alpha-Phthalimidopropiophenone and related compounds. These include simplified purification procedures (typically involving simple filtration and washing steps), the ability to use excess reagents to drive reactions to completion, minimization of physical losses during multiple synthetic steps, and the potential for automation of repetitive processes. These benefits are particularly significant when preparing multiple analogs for structure-activity relationship studies or developing focused compound libraries.

Table 2: Comparison of Synthetic Methods for Alpha-Phthalimidopropiophenone

Solution-phase synthesis, while more traditional, maintains certain advantages for the preparation of alpha-Phthalimidopropiophenone, particularly when considering scale-up potential and cost-effectiveness. The classical Gabriel synthesis can be performed efficiently in solution, allowing for larger quantities to be prepared in a single batch. Additionally, reaction monitoring is typically more straightforward in solution-phase approaches, enabling more precise control over reaction endpoints and potential optimization of conditions. The solution-phase approach also generally requires less specialized equipment and can utilize standard laboratory techniques familiar to most synthetic chemists.

The choice between solid-phase and solution-phase methodologies ultimately depends on the specific requirements of the synthesis, including scale, desired purity, available equipment, and whether the target is a single compound or part of a library. For research focused specifically on alpha-Phthalimidopropiophenone as a single target compound, particularly at larger scales, solution-phase approaches may be more practical. However, for the development of multiple cathinone analogs or structure-activity relationship studies, the solid-phase methodology offers significant advantages in terms of efficiency and parallel synthesis capabilities.

Table 3: Deprotection Methods for Phthalimide Group in Alpha-Phthalimidopropiophenone

The incorporation of phthalimide substituents in cathinone derivatives fundamentally alters their interaction profiles with monoamine transporters, particularly the dopamine transporter [1] [4]. Research conducted on cathinone phthalimide demonstrates that the phthalimide moiety significantly influences both the compound's stability and its biological activity at neurotransmitter systems [1] [2].

Experimental studies using pheochromocytoma cells have revealed that alpha-phthalimidopropiophenone exhibits concentration-dependent effects on intracellular dopamine levels [1]. At concentrations of 10 micromolar, the compound induced a 95% increase in dopamine levels compared to control conditions, while at 100 micromolar concentrations, dopamine levels increased by 41% above baseline [1]. These findings suggest that the phthalimide substituent enhances the compound's capacity to modulate dopaminergic neurotransmission through mechanisms that may involve either reuptake inhibition or efflux stimulation [1] [4].

The phthalimide group's electronic properties contribute significantly to the compound's binding affinity characteristics [5] [6]. The electron-withdrawing nature of the phthalimide substituent, with its conjugated aromatic system and imide functionality, creates distinct electrostatic interactions within the dopamine transporter binding pocket [5] [7]. Molecular modeling studies have demonstrated that phthalimide-containing compounds can achieve enhanced electronic coupling strengths and reduced reorganization energies compared to conventional cathinone derivatives [6] [7].

| Parameter | Effect at 10µM | Effect at 100µM | Statistical Significance |

|---|---|---|---|

| Dopamine Increase | +95% | +41% | p<0.0001 |

| Serotonin Increase | +59% | +120% | p<0.05 |

| Cell Viability Impact | +18% decrease | +44% decrease | p<0.0001 |

The dual effects on both dopamine and serotonin systems indicate that alpha-phthalimidopropiophenone functions similarly to mixed monoamine modulators such as mephedrone and methylone, rather than selective dopamine reuptake inhibitors like 3,4-methylenedioxypyrovalerone [1] [4]. This pharmacological profile suggests that the phthalimide substituent preserves the compound's ability to interact with multiple monoamine transporters while potentially enhancing its overall potency [1] [8].

Steric and Electronic Effects of α-Substitution Patterns

The alpha-substitution patterns in synthetic cathinone derivatives demonstrate profound structure-activity relationships that directly correlate with dopamine transporter affinity and selectivity [9] [10]. Systematic analysis of alpha-carbon chain length modifications reveals a clear trend wherein increasing the alkyl chain length progressively enhances binding affinity at the dopamine transporter [9] [11].

Comparative studies across pyrrolidinophenone derivatives illustrate the dramatic impact of alpha-substitution patterns on transporter interactions [9] [10]. The progression from alpha-pyrrolidinopropiophenone with a methyl substituent to alpha-pyrrolidinobutiophenone with a butyl substituent demonstrates increasing potency at the dopamine transporter, with inhibitory concentrations decreasing from 196.7 nanomolar to 11.6 nanomolar respectively [9] [11].

| Compound | Alpha Substituent | Dopamine Transporter IC50 (nM) | Fold Increase vs Methyl | Selectivity Ratio |

|---|---|---|---|---|

| Alpha-pyrrolidinopropiophenone | Methyl | 196.7 | 1.0 | >50 |

| Alpha-pyrrolidinobutiophenone | Ethyl | 63.3 | 3.1 | >158 |

| Alpha-pyrrolidinopentiophenone | Propyl | 17.5 | 11.2 | >571 |

| Alpha-pyrrolidinohexiophenone | Butyl | 11.6 | 17.0 | >862 |

The steric effects of alpha-substitution arise from the three-dimensional conformational changes that larger substituents impose on the molecular scaffold [12] [13]. Molecular dynamics simulations have demonstrated that extended alpha-carbon chains create more favorable hydrophobic interactions within the dopamine transporter binding pocket, particularly with residues such as Phe76, Val152, and Phe326 [14] [15]. These hydrophobic interactions stabilize the ligand-transporter complex and contribute to enhanced binding affinity [14] [15].

Electronic effects of alpha-substitution patterns manifest through alterations in molecular polarizability and electron distribution [16] [15]. Quantum mechanical calculations reveal that increasing alpha-chain length modifies the compound's electronic properties, including ionization potential and electron affinity, which influence the strength of non-bonded interactions with transporter proteins [16] [15]. The electronic coupling between the aromatic ring system and the alpha-carbon substituent creates distinct electrostatic potential surfaces that optimize binding interactions [16] [13].

Conformational analysis studies have identified that alpha-substituted cathinones adopt preferred geometries that position the alpha-substituent in orientations favorable for transporter binding [13] [17]. The rotational barriers between different conformers are influenced by the size and electronic nature of the alpha-substituent, with larger substituents generally exhibiting more restricted conformational flexibility but enhanced binding stability [13] [17].

Comparative Pharmacophore Modeling with Pyrovalerone Derivatives

Pharmacophore modeling studies of pyrovalerone derivatives have established critical structure-activity relationships that extend to alpha-phthalimidopropiophenone and related compounds [11] [18] [19]. These derivatives consistently demonstrate potent dopamine and norepinephrine transporter inhibition while exhibiting minimal activity at serotonin transporters, creating distinct pharmacological profiles compared to other cathinone classes [11] [18] [19].

The pharmacophore model for pyrovalerone derivatives encompasses several key structural features that contribute to their high dopamine transporter affinity [11] [18] [12]. The pyrrolidine ring system provides optimal steric and electronic properties for transporter binding, with molecular docking studies revealing specific interactions with Asp79, Tyr156, and other critical binding pocket residues [14] [15]. The extended alpha-carbon chain creates additional hydrophobic contacts that enhance binding stability and selectivity [11] [18].

| Compound | Dopamine Transporter IC50 (µM) | Norepinephrine Transporter IC50 (µM) | Serotonin Transporter IC50 (µM) | Selectivity Ratio |

|---|---|---|---|---|

| Pyrovalerone | 0.020 | 0.030 | >10 | >500 |

| 3,4-Methylenedioxypyrovalerone | 0.010 | 0.020 | >10 | >1000 |

| Alpha-pyrrolidinopentiophenone | 0.017 | 0.030 | >10 | >588 |

| Alpha-pyrrolidinohexiophenone | 0.012 | 0.020 | >10 | >833 |

| 4-Fluoro-alpha-pyrrolidinobutiophenone | 0.050 | 0.040 | >10 | >200 |

Comparative pharmacophore analysis reveals that alpha-phthalimidopropiophenone shares several structural motifs with pyrovalerone derivatives, particularly in terms of aromatic ring positioning and alpha-carbon substitution patterns [1] [11] [18]. However, the phthalimide substituent introduces unique electronic properties that distinguish its binding characteristics from conventional pyrrolidine-containing compounds [1] [6] [7].

Molecular docking studies have identified that the phthalimide group in alpha-phthalimidopropiophenone can form hydrogen bonding interactions with transporter residues, similar to the interactions observed with phthalimide-containing dopamine receptor ligands [20] [21]. These additional binding contacts may contribute to the compound's dual effects on dopamine and serotonin systems, contrasting with the highly selective dopamine transporter activity typical of pyrovalerone derivatives [1] [11] [20].

The electronic coupling properties of phthalimide substituents have been characterized through computational studies, revealing reorganization energies and coupling strengths that differ significantly from pyrrolidine-based pharmacophores [6] [7]. These electronic differences translate into distinct binding kinetics and selectivity profiles, with phthalimide derivatives potentially exhibiting slower dissociation rates from transporter binding sites [6] [21].

In Vitro Models of Dopamine/Serotonin Transporter Inhibition Dynamics

Contemporary research investigating the transporter inhibition dynamics of alpha-phthalimidopropiophenone has revealed intricate patterns of monoamine transporter interaction that distinguish this compound from conventional psychostimulants [2] [6]. In vitro studies utilizing human embryonic kidney 293 cells stably transfected with human dopamine transporter, norepinephrine transporter, and serotonin transporter have established fundamental principles governing these interactions [7] [8].

The kinetic mechanisms underlying transporter inhibition by alpha-phthalimidopropiophenone appear to involve both competitive and non-competitive elements, consistent with observations from related cathinone derivatives [9] [10]. Studies examining binding kinetics at the dopamine transporter have demonstrated that synthetic cathinones, including phthalimido derivatives, exhibit dissociation rate constants that correlate with the duration of pharmacological effects in biological systems [9] [11]. The dissociation kinetics, characterized by slow off-rates from transporter binding sites, contribute to prolonged occupancy and sustained inhibition of monoamine reuptake [9] [12].

Research utilizing cell-based radiotracer binding and uptake inhibition assays has revealed that monoamine transporter inhibition potencies vary significantly depending on the experimental methodology employed [7]. Comparative studies using adherent versus suspended cell preparations have shown that transporter inhibitors maintain relatively consistent inhibition constant values across different experimental configurations, while substrate-type compounds demonstrate greater variability [7]. These findings have important implications for interpreting pharmacological data related to alpha-phthalimidopropiophenone and similar compounds.

The molecular mechanisms of transporter inhibition involve specific amino acid residues within the binding pocket of monoamine transporters [13] [14]. Structural studies have identified that residue F76 in the dopamine transporter, along with corresponding residues in other monoamine transporters, plays crucial roles in substrate recognition and inhibitor binding [9] [14]. These molecular interactions contribute to the selectivity profile observed with different cathinone derivatives.

Table 1: In Vitro Monoamine Transporter Interaction Profile

| Study | Model System | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) | Exposure Duration | Notes |

|---|---|---|---|---|---|---|

| Rosas-Hernandez et al. (2017) | PC12 cells | Not specified | Not specified | Not specified | 24 hours | Cell death observed at 10-1000 μM |

| Cathinone phthalimide toxicity study | In vitro cell culture | Not determined | Not determined | Not determined | 24 hours | Monoaminergic toxicity confirmed |

Transporter binding studies have demonstrated that synthetic cathinones, including alpha-phthalimidopropiophenone, exhibit preferential interactions with dopamine and norepinephrine transporters compared to serotonin transporters [15] [6]. This selectivity profile differs from classical amphetamines and contributes to the distinct pharmacological signatures observed with these compounds [6] [16]. The inhibition constants determined for various cathinone derivatives range from submicromolar to low micromolar concentrations, indicating potent interactions with these transporter systems [15] [17].

Mitochondrial Dysfunction Pathways in Catecholaminergic Cell Lines

Investigations into mitochondrial dysfunction mechanisms induced by alpha-phthalimidopropiophenone have utilized catecholaminergic cell lines, particularly PC12 cells derived from rat pheochromocytoma [2] [18] [19]. These cellular models provide valuable insights into the effects of cathinone derivatives on mitochondrial bioenergetics and cellular viability [20] [21] [19].

Experimental evidence demonstrates that alpha-phthalimidopropiophenone exposure results in dose-dependent alterations in mitochondrial function [2]. At concentrations of 10 μM and 100 μM, the compound induces modest increases in mitochondrial activity, likely representing compensatory responses to cellular stress [2]. However, at higher concentrations (1000 μM), dramatic decreases in mitochondrial function occur, with reductions of approximately 91% compared to control conditions [2].

The assessment of mitochondrial dysfunction involves multiple parameters, including mitochondrial membrane potential, ATP production, and oxygen consumption [20] [21]. Studies utilizing differentiated SH-SY5Y neuroblastoma cells have shown that synthetic cathinones, including related phthalimido compounds, cause significant decreases in mitochondrial membrane potential and ATP levels [20] [22]. These changes occur in a dose-dependent manner and are accompanied by increased production of reactive oxygen species [20] [21].

Table 2: Mitochondrial Dysfunction Parameters in PC12 Cells

| Parameter | Control (%) | 10 μM CP (%) | 100 μM CP (%) | 1000 μM CP (%) | Statistical Significance |

|---|---|---|---|---|---|

| Cell viability (LDH release) | 100 | 118 | 144 | 421 | p < 0.0001 |

| Mitochondrial function | 100 | 110 | 126 | 9 | p < 0.0001 |

| ATP content | 100 | Not specified | Not specified | Not specified | Not determined |

| Oxygen consumption | 100 | Not specified | Not specified | Not specified | Not determined |

| Membrane potential | 100 | Not specified | Not specified | Not specified | Not determined |

Catecholaminergic cell lines demonstrate particular vulnerability to mitochondrial dysfunction induced by synthetic cathinones [20] [23] [24]. The PC12 cell line, which synthesizes and releases dopamine and norepinephrine, exhibits dose-dependent responses to cathinone exposure that include alterations in cellular respiration and energy metabolism [18] [25] [19]. Studies have shown that cathinone derivatives can inhibit specific complexes of the mitochondrial electron transport chain, leading to reduced ATP production and increased oxidative stress [23] [24].

The RCSN-3 cell line, derived from rat substantia nigra, provides another valuable model for studying cathinone effects on dopaminergic neurons [26] [27]. This cell line expresses relevant catecholaminergic markers, including tyrosine hydroxylase, dopamine transporters, and vesicular monoamine transporters, making it particularly suitable for investigating mechanisms of neurotoxicity [26] [27]. Research using this model has demonstrated that synthetic cathinones can disrupt normal dopamine metabolism and induce oxidative stress responses [26] [27].

High-resolution respirometry studies have revealed that synthetic cathinones affect different complexes of the mitochondrial respiratory chain [23]. Alpha-pyrrolidinopentiophenone and related compounds have been shown to inhibit complex I (NADH dehydrogenase) and complex III (cytochrome bc1 complex), while having minimal effects on complex IV (cytochrome c oxidase) [23]. These selective effects on respiratory chain complexes contribute to the overall pattern of mitochondrial dysfunction observed with cathinone exposure [23] [24].

Glutathione-Independent Oxidative Stress Mechanisms

The investigation of oxidative stress mechanisms induced by alpha-phthalimidopropiophenone has revealed important distinctions from classical glutathione-dependent pathways [2] [28] [29]. Research has demonstrated that while many neurotoxic compounds rely heavily on glutathione depletion to induce oxidative damage, cathinone derivatives, including alpha-phthalimidopropiophenone, appear to operate through alternative mechanisms [2] [29].

Studies examining glutathione levels in PC12 cells exposed to alpha-phthalimidopropiophenone have shown that reduced glutathione concentrations remain relatively unchanged despite significant cellular toxicity [2]. This finding contrasts sharply with the effects of classical neurotoxins such as methamphetamine, which typically cause substantial glutathione depletion [29]. The absence of glutathione depletion suggests that alpha-phthalimidopropiophenone induces oxidative stress through mechanisms that bypass or complement traditional antioxidant defense systems [2] [28].

Alternative oxidative stress pathways involved in cathinone toxicity include direct generation of reactive oxygen species through metabolic processes and interference with cellular antioxidant systems other than glutathione [30] [29]. Research has identified that synthetic cathinones can generate reactive species spontaneously when in aqueous solution, producing cytotoxic breakdown products that contribute to cellular damage [29]. These findings highlight the importance of non-enzymatic oxidative processes in the toxicity profile of these compounds [29] [24].

The glutathione-independent nature of oxidative stress induced by alpha-phthalimidopropiophenone has important implications for understanding cellular vulnerability and potential therapeutic interventions [28] [31]. Studies in mammary epithelial cells have demonstrated that different cell types employ distinct mechanisms for controlling reactive oxygen species levels, with some relying primarily on glutathione-dependent systems while others utilize glutathione-independent pathways [28] [31]. These findings suggest that the effectiveness of antioxidant interventions may depend on the specific oxidative stress pathway involved [28] [31].

Investigations into the molecular mechanisms underlying glutathione-independent oxidative stress have identified several key pathways [28] [30]. These include alterations in superoxide dismutase activity, changes in peroxiredoxin expression, and modifications in cellular NAD(P)H levels [28] [30]. The peroxiredoxin family of antioxidant enzymes appears particularly important in glutathione-independent oxidative stress control, as these enzymes can be selectively inactivated in response to various stimuli [28].

Table 3: Neurotransmitter Level Changes Following Alpha-Phthalimidopropiophenone Exposure

| Neurotransmitter | Control Level (ng/mg protein) | 10 μM Treatment | 100 μM Treatment | 1000 μM Treatment | Direction of Change (Low doses) | Direction of Change (High dose) |

|---|---|---|---|---|---|---|

| Dopamine | 179.6 | 350.6 | 253.3 | 18.0 | Increase | Decrease |

| Serotonin | 5.1 | 8.1 | 11.2 | 2.3 | Increase | Decrease |

| Norepinephrine | Not specified | Not specified | Not specified | Not specified | Not determined | Not determined |

The relationship between oxidative stress and neurotransmitter metabolism in the context of alpha-phthalimidopropiophenone exposure reveals complex interactions between cellular energetics and monoamine homeostasis [2] [30]. At lower concentrations, the compound appears to stimulate neurotransmitter synthesis or release, as evidenced by increased intracellular dopamine and serotonin levels [2]. However, at higher concentrations, dramatic decreases in neurotransmitter levels occur, likely reflecting cellular dysfunction and impaired synthetic capacity [2] [32].

The biphasic response pattern observed with neurotransmitter levels parallels the mitochondrial dysfunction profile, suggesting that oxidative stress mechanisms may be closely linked to cellular energy metabolism [2] [20]. This relationship underscores the importance of mitochondrial function in maintaining neurotransmitter homeostasis and highlights the potential vulnerability of monoaminergic neurons to compounds that disrupt cellular bioenergetics [20] [32] [33].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard